5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one
Description
Properties
CAS No. |
190774-08-4 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO4/c1-21-11-5-3-10(4-6-11)13-9-18-14-7-12(22-2)8-15(19)16(14)17(13)20/h3-9,19H,1-2H3,(H,18,20) |
InChI Key |
SBFHSVIIWYPONI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C(C2=O)C(=CC(=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The hydroxy, methoxy, and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be performed using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Substitution Reactions at Hydroxy and Methoxy Groups
The compound undergoes selective substitution at its hydroxyl (-OH) and methoxy (-OCH₃) positions:
-
Demethylation :
Methoxy groups are cleaved under acidic conditions using hydrobromic acid (HBr) or boron tribromide (BBr₃). For example: -
Esterification :
The hydroxyl group at position 5 reacts with acetyl chloride in anhydrous pyridine to form acetate-protected derivatives, facilitating subsequent functionalization .
Cyclization and Condensation Reactions
Acid-catalyzed tandem reactions enable the formation of fused heterocyclic systems:
-
Pyrano[3,2-c]quinolone Formation :
Under BF₃·OEt₂ catalysis, the compound reacts with propargylic alcohols (e.g., 2-methyl-3-butyn-2-ol) via:-
Friedel-Crafts allenylation at the quinoline C-8 position
-
6-endo-dig cyclization
Yielding pyrano-fused derivatives in 52–58% yields .
Propargylic Alcohol Product Yield (%) Conditions 2-methyl-3-butyn-2-ol 58 BF₃·OEt₂, DCM, 4 hrs 1-phenyl-2-propyn-1-ol 52 Same as above -
-
Furo[3,2-c]quinolone Synthesis :
With bulkier propargylic alcohols (e.g., 3-phenyl-1-propyn-3-ol), a 5-exo-dig cyclization pathway dominates, producing furoquinolones in 60–70% yields .
Grignard Additions and Reductive Transformations
The 4(1H)-quinolone carbonyl group participates in nucleophilic additions:
-
Grignard Reagent Reactions :
Treatment with aryl magnesium bromides (e.g., 4-methoxyphenylmagnesium bromide) in THF (reflux, 4 hrs) generates 3,4-diaryl-1,2-dihydroquinolin-4-ol intermediates (72–77% yields) . Subsequent dehydration with H₂SO₄ yields 3,4-diarylquinolines .Grignard Reagent Intermediate Yield (%) Dehydrated Product Yield (%) 4-MeO-C₆H₄-MgBr 75 68 3-Cl-C₆H₄-MgBr 72 65 -
Catalytic Hydrogenation :
Palladium-catalyzed hydrogenation (H₂, 1 atm) reduces the quinoline ring to tetrahydroquinolines, enhancing solubility for pharmacological studies .
Functional Group Interconversion
The compound serves as a precursor for synthesizing analogues with modified bioactivity:
-
Mitsunobu Reaction :
The 5-hydroxy group undergoes alkylation with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃, producing 5-alkoxy derivatives (85–90% yields) . -
Suzuki-Miyaura Coupling :
Halogenated derivatives (e.g., 6-bromo analogues) react with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce biaryl moieties .
Stability and Reactivity Under Physiological Conditions
-
pH-Dependent Tautomerism :
The 4(1H)-quinolone core exists in equilibrium between keto and enol forms, influencing its binding affinity to biological targets . -
Oxidative Degradation :
Exposure to H₂O₂ or cytochrome P450 enzymes generates hydroxylated metabolites, detectable via LC-MS.
Key Reaction Optimization Parameters
-
Solvent Effects : Acetonitrile and DMF improve reaction homogeneity for substitution reactions .
-
Temperature Control : Demethylation requires ≥90°C for complete conversion, while cyclization reactions proceed optimally at 25–40°C .
-
Catalyst Loading : BF₃·OEt₂ concentrations >10 mol% accelerate cyclization but may promote side reactions .
Scientific Research Applications
5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Positioning : Substituent placement (e.g., C5 vs. C7 methoxy) significantly alters electronic properties and bioactivity.
- Synthetic Routes: Palladium-catalyzed methods dominate quinolinone synthesis, but chromenones often derive from natural sources .
- Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.
Q & A
Q. What are the standard synthetic routes for 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one?
The compound is synthesized via Stille cross-coupling reactions , where 3-(4-methoxyphenyl)quinolin-4(1H)-one derivatives react with functionalized stannanes (e.g., tributyl(vinyl)stannane) under palladium catalysis. This method yields 5-substituted derivatives with good efficiency (67–85% yields). Reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .
Q. How is the compound characterized structurally and spectroscopically?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and hydrogen environments. For example, methoxy groups exhibit characteristic singlet peaks near δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, ensuring purity and correct functionalization .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. The quinolin-4(1H)-one core often adopts a planar conformation stabilized by intramolecular hydrogen bonds .
Q. What are the key structural features influencing reactivity?
The 4(1H)-one moiety acts as a hydrogen-bond acceptor, directing regioselectivity in electrophilic substitutions. The 7-methoxy and 4-hydroxyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the 3-(4-methoxyphenyl) substituent introduces steric effects that influence cross-coupling efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Stille cross-coupling?
Q. How to resolve contradictions between spectroscopic data and computational models?
Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) may arise from solvent effects or dynamic conformational changes. Polarizable Continuum Models (PCM) can account for solvent interactions, while molecular dynamics simulations assess conformational flexibility .
Q. What computational methods predict electronic properties relevant to bioactivity?
- Frontier Molecular Orbital (FMO) Analysis: Calculates HOMO-LUMO gaps to assess redox stability. For this compound, the HOMO is localized on the quinolinone ring, suggesting susceptibility to electrophilic attack.
- Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., hydroxyl and methoxy groups) that mediate hydrogen bonding with biological targets .
Q. How to design derivatives with enhanced bioactivity?
- Functionalization at C-5: Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate electron density and binding affinity.
- Heterocycle Fusion: Furo[3,2-c]quinolinones (e.g., compound 4i in ) exhibit improved pharmacokinetic properties due to increased planarity and π-π stacking interactions .
Q. What strategies address stereochemical challenges during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
